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BAY-405 is an orally available small molecule inhibitor targeting MAP4K1, a serine/threonine

kinase predominantly expressed in hematopoietic cells.[1] Within the immune system, MAP4K1

functions as a crucial intracellular immune checkpoint, acting as a negative feedback regulator

downstream of T-cell receptor (TCR) stimulation.[1][2] In the tumor microenvironment, factors

such as prostaglandin E2 (PGE2) and transforming growth factor-beta (TGFβ) can enhance

MAP4K1 activity, thereby suppressing anti-tumor T-cell responses.[1][2]

Pharmacological inhibition of MAP4K1 with BAY-405 is an attractive therapeutic strategy to

enhance T-cell-mediated immunity against cancer.[2][3] By blocking this negative feedback

loop, BAY-405 aims to unleash the full potential of T-cells to recognize and eliminate malignant

cells.[3]

Core Mechanism of Action: ATP-Competitive
Inhibition of MAP4K1
BAY-405 functions as a highly potent, ATP-competitive inhibitor of MAP4K1.[3] X-ray

crystallography studies have revealed that BAY-405 binds to the ATP-binding pocket of the

MAP4K1 kinase domain. The molecule's pyrrolopyridine core forms two hydrogen bonds with

the hinge region of the kinase, anchoring it in the active site.[3] This direct-site competition with
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ATP effectively blocks the phosphotransferase activity of MAP4K1, preventing it from

phosphorylating its downstream substrates.

The inhibition of MAP4K1 by BAY-405 removes a critical brake on T-cell activation.

Downstream of the TCR, MAP4K1 is known to phosphorylate and activate SLP76, which in turn

leads to the degradation of key signaling proteins required for sustained T-cell activation. By

inhibiting MAP4K1, BAY-405 prevents this negative feedback, leading to enhanced and more

durable T-cell responses.[3][4] The specific mechanism was further confirmed in experiments

where the T-cell enhancing activity of BAY-405 was abrogated in T-cells expressing a kinase-

dead version of MAP4K1.[3]
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BAY-405 Mechanism of Action in T-Cell Signaling
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BAY-405 inhibits MAP4K1, blocking a negative feedback loop on TCR signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15614765/docs?utm_src=pdf-body-img#introduction-targeting-an-intracellular-immune-checkpoint
https://www.benchchem.com/product/b15614765/docs?utm_src=pdf-body#introduction-targeting-an-intracellular-immune-checkpoint
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614765?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The potency and selectivity of BAY-405 have been characterized through various biochemical

and cellular assays.[3]

Table 1: Biochemical Potency of BAY-405 against
MAP4K1

Assay Type Parameter Value (nM) Species

Kinase Activity Assay IC50 11 Human

ATP Binding

Competition
IC50 6.2 Human

High ATP (1 mM)

Kinase Assay
IC50 56 Human

Surface Plasmon

Resonance (SPR)
Kd

In good agreement

with biochemical

assay

Human

Source:[3]

Table 2: Cellular Activity and Off-Target Profile
Assay Type Parameter Value (µM) Target/Channel

SLP76

Phosphorylation
IC50 0.63 Cellular MAP4K1

hERG Channel

Binding
IC50 4.9 hERG

Source:[3][4]

Table 3: Kinase Selectivity Profile
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Parameter Value Notes

Selectivity Score (S) 0.080 (at 1 µM) Against a panel of 373 kinases

MAP4K3 Selectivity Ratio 6.5-fold Closely related kinase

ROCK2 Selectivity Ratio 130-fold

TCR Signaling Kinases Good selectivity ZAP70, Lck, Fyn, Itk, Jak1/2/3

Source:[3]

Experimental Protocols
The mechanism of action of BAY-405 was elucidated through a series of key experiments.

MAP4K1 Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of BAY-405 on MAP4K1.

Methodology:

Recombinant human MAP4K1 kinase domain was used.

A generic peptide substrate and ATP were included in the reaction buffer.

BAY-405 was serially diluted and added to the reaction mixture.

The kinase reaction was initiated by the addition of ATP.

After incubation, the amount of phosphorylated substrate was quantified, typically using a

fluorescence-based method or mass spectrometry.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

ATP Competition: To confirm an ATP-competitive mechanism, the kinase assay was

repeated with a high concentration of ATP (e.g., 1 mM). A rightward shift in the IC50 value

indicates competition with ATP.[3]
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Cellular SLP76 Phosphorylation Assay
Objective: To measure the potency of BAY-405 on its target in a cellular context.

Methodology:

A suitable T-cell line (e.g., Jurkat) or primary human T-cells were used.

Cells were pre-incubated with various concentrations of BAY-405.

TCR signaling was stimulated using anti-CD3/CD28 antibodies.

After a short stimulation period, cells were lysed to stop the reaction.

The level of phosphorylated SLP76 (pSLP76) was measured using a sensitive

immunoassay, such as ELISA or a homogeneous time-resolved fluorescence (HTRF)

assay.

IC50 values were determined from the dose-response curve of pSLP76 inhibition.[3]
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Workflow for Cellular pSLP76 Assay
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Experimental workflow for determining the cellular potency of BAY-405.

In Vivo Tumor Models
Objective: To assess the anti-tumor efficacy of BAY-405 and its dependence on the T-cell

compartment.

Methodology:
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Syngeneic mouse tumor models, such as EMT6 (breast cancer) or B16-OVA (melanoma),

were used in immunocompetent mice.[4]

Tumor cells were implanted subcutaneously.

Once tumors were established, mice were treated with BAY-405 (administered orally), a

vehicle control, or a comparator agent (e.g., anti-PD-L1 antibody).[1][3]

Tumor growth was monitored over time using caliper measurements.

To confirm T-cell dependence, studies were repeated in T-cell deficient mice or in mice

where T-cells were depleted using antibodies.

At the end of the study, tumors and spleens could be harvested for immunological analysis

(e.g., flow cytometry) to assess the infiltration and activation status of T-cells.

Conclusion
BAY-405 is a potent and selective, orally bioavailable inhibitor of the intracellular immune

checkpoint MAP4K1. By directly inhibiting the ATP-dependent activity of MAP4K1 in T-cells,

BAY-405 blocks a key negative feedback loop that normally dampens TCR signaling. This

mechanism enhances T-cell effector functions and overcomes immunosuppressive signals

within the tumor microenvironment.[2][3] Preclinical data demonstrates that this enhancement

of T-cell function translates to significant single-agent, T-cell-dependent anti-tumor efficacy,

which can be further improved in combination with PD-L1 blockade.[1][3] These findings

establish MAP4K1 inhibition by BAY-405 as a promising strategy in cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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